molecular formula C12H13BrN2O2 B8487841 6-bromo-1-isopropyl-3-methyl-1H-indazole-4-carboxylic acid

6-bromo-1-isopropyl-3-methyl-1H-indazole-4-carboxylic acid

Cat. No.: B8487841
M. Wt: 297.15 g/mol
InChI Key: VHTYEEBPAXBVMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-1-isopropyl-3-methyl-1H-indazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H13BrN2O2 and its molecular weight is 297.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H13BrN2O2

Molecular Weight

297.15 g/mol

IUPAC Name

6-bromo-3-methyl-1-propan-2-ylindazole-4-carboxylic acid

InChI

InChI=1S/C12H13BrN2O2/c1-6(2)15-10-5-8(13)4-9(12(16)17)11(10)7(3)14-15/h4-6H,1-3H3,(H,16,17)

InChI Key

VHTYEEBPAXBVMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=CC(=CC(=C12)C(=O)O)Br)C(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of methyl 6-bromo-1-isopropyl-3-methyl-1H-indazole-4-carboxylate (7.5 g, 24.11 mmol) in ethanol (400 mL) was added sodium hydroxide (1.45 g, 36.17 mmol) in water (60 mL) and the reaction mixture was stirred at reflux for 6 h. The reaction mixture was concentrated under reduced pressure and the residue was diluted with water (150 mL), and acidified with 2N HCl to pH˜2. The precipitated acid was collected by filtration, washed with ether (200 mL, and dried to afford 6-bromo-1-isopropyl-3-methyl-1H-indazole-4-carboxylic acid as an off white solid (6.85 g, 95.6%). LCMS (ES−): 294.9 [M−H].
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Yield
95.6%

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